molecular formula C8H4F3NO3 B13015893 5-Nitro-2-(trifluoromethyl)benzaldehyde

5-Nitro-2-(trifluoromethyl)benzaldehyde

Cat. No.: B13015893
M. Wt: 219.12 g/mol
InChI Key: BSLICBYFAMBGOU-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with an aldehyde functional group (-CHO). This compound is known for its pale-yellow to yellow-brown solid or liquid form and is used in various chemical synthesis processes .

Preparation Methods

The synthesis of 5-Nitro-2-(trifluoromethyl)benzaldehyde typically involves nitration and formylation reactions. One common method includes the nitration of 2-(trifluoromethyl)benzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

5-Nitro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biochemical assays, the compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The nitro group and trifluoromethyl group contribute to the compound’s reactivity and ability to interact with various molecular targets .

Comparison with Similar Compounds

5-Nitro-2-(trifluoromethyl)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which influence its chemical behavior and suitability for various applications.

Properties

Molecular Formula

C8H4F3NO3

Molecular Weight

219.12 g/mol

IUPAC Name

5-nitro-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)7-2-1-6(12(14)15)3-5(7)4-13/h1-4H

InChI Key

BSLICBYFAMBGOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)C(F)(F)F

Origin of Product

United States

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